molecular formula C18H17NO3 B2410902 N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034350-29-1

N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2410902
CAS No.: 2034350-29-1
M. Wt: 295.338
InChI Key: HDGPYBMKIGNQFI-UHFFFAOYSA-N
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Description

N-(4-(Furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide is a synthetic furan-carboxamide derivative intended for research use in biochemical and pharmacological studies. Compounds within this chemical class have been identified as promising scaffolds in medicinal chemistry due to their diverse biological activities, particularly in infectious disease research. Furan-carboxamide derivatives have demonstrated significant potential as antiviral agents. Systematic structure-activity relationship (SAR) studies have shown that the 2,5-dimethyl-substituted furan moiety can be a key structural feature for biological activity . Specifically, analogues within this class have been reported as novel inhibitors of the lethal influenza A H5N1 virus, with one lead compound showing an EC50 value of 1.25 μM . This suggests potential research applications for this compound class in developing new anti-influenza strategies. Furthermore, structurally related 5-arylfuran-2-carboxamide derivatives have exhibited potent antifungal properties against pathogenic Candida species, including C. albicans , C. glabrata , and C. parapsilosis . The primary mechanism of action for these antifungal analogues is believed to involve disruption of the fungal cell membrane integrity, leading to fungistatic and fungicidal effects . Researchers can utilize this compound as a building block or reference compound for probing structure-activity relationships, optimizing potency, and elucidating mechanisms of action against a range of viral and fungal targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-9-17(13(2)22-12)18(20)19-10-14-3-5-15(6-4-14)16-7-8-21-11-16/h3-9,11H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGPYBMKIGNQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound decomposes into two primary subunits:

  • 2,5-Dimethylfuran-3-carboxylic acid (carboxylate donor)
  • 4-(Furan-3-yl)benzylamine (amine donor)

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

The carboxylic acid component is typically prepared via cyclization and oxidation sequences. A patent by CN101486696B details the preparation of structurally related 2,5-dimethylfuran-3,4-dicarboxylic acid using diethyl 2,3-diacetylsuccinate under acidic conditions. While this method yields dicarboxylic derivatives, selective mono-hydrolysis or decarboxylation could adapt it for 2,5-dimethylfuran-3-carboxylic acid synthesis:

$$
\text{Diethyl 2,3-diacetylsuccinate} \xrightarrow[\text{HCl (3N)}]{\text{Reflux}} \text{2,5-Dimethylfuran-3,4-dicarboxylic acid} \xrightarrow[\text{Partial hydrolysis}]{\text{NaOH}} \text{2,5-Dimethylfuran-3-carboxylic acid}
$$

Key parameters include HCl concentration (≥0.1 N) and heating method (microwave vs. oil bath), which influence reaction selectivity.

Synthesis of 4-(Furan-3-yl)benzylamine

This amine component requires introducing a furan-3-yl group onto a benzyl scaffold. Two predominant strategies emerge:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-bromobenzyl-protected amines with furan-3-ylboronic acid:

$$
\text{4-Bromobenzylamine} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Furan-3-ylboronic acid}} \text{4-(Furan-3-yl)benzylamine}
$$

Protection of the amine as a phthalimide or tert-butyl carbamate (Boc) is necessary to prevent catalyst poisoning. Deprotection post-coupling yields the free amine.

Friedel-Crafts Alkylation

Direct alkylation of furan-3-carbaldehyde with benzylamine derivatives under Lewis acid catalysis:

$$
\text{Benzylamine} + \text{Furan-3-carbaldehyde} \xrightarrow[\text{AlCl}3]{\text{CH}2\text{Cl}_2} \text{4-(Furan-3-yl)benzylamine}
$$

This route suffers from regioselectivity challenges but benefits from commercial availability of starting materials.

Amide Bond Formation Strategies

Coupling 2,5-dimethylfuran-3-carboxylic acid with 4-(furan-3-yl)benzylamine follows standard peptide synthesis protocols. Data from furan-carboxamide derivatives highlight three effective methods:

HOBt/EDCI-Mediated Coupling

A representative procedure from RSC Adv. 2017 involves:

  • Dissolving 2,5-dimethylfuran-3-carboxylic acid (1 eq) and 4-(furan-3-yl)benzylamine (1.2 eq) in dry DMF.
  • Adding HOBt (1 eq) and EDCI (1 eq) under argon.
  • Stirring at room temperature for 12–24 hours.
  • Purifying via flash chromatography (petroleum ether/ethyl acetate gradient).

Typical Yield : 19–61%, depending on substituent electronic effects.

DCC/DMAP Catalysis

Alternative activation using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF:

$$
\text{Acid} + \text{DCC} \rightarrow \text{Active ester} \xrightarrow[\text{DMAP}]{\text{Amine}} \text{Amide}
$$

This method avoids DMF but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Adapting CN101486696B’s microwave heating, reactions complete in 1–2 hours with improved yields (∼15% increase vs. conventional heating).

Optimization and Challenges

Solvent Effects

  • DMF : Maximizes solubility but complicates purification.
  • THF : Lower yields (∼40%) due to reduced carboxylate activation.
  • DCM : Suitable for DCC-based couplings but limited by amine solubility.

Steric and Electronic Considerations

The 2,5-dimethyl groups on the furan ring induce steric hindrance, necessitating excess amine (1.2–1.5 eq) and prolonged reaction times (24–48 hours). Electron-withdrawing groups on the benzylamine (e.g., nitro, cyano) accelerate coupling by increasing amine nucleophilicity.

Analytical Characterization

Successful synthesis requires validation via:

  • $$^1$$H NMR : Key signals include:
    • Furan protons: δ 6.12–7.66 (multiplet, furan-H)
    • Amide NH: δ 5.98–6.06 (broad singlet)
  • HRMS : Expected [M+H]$$^+$$ for C$${18}$$H$${18}$$N$$2$$O$$3$$: 311.1396

Comparative Data Table

Method Coupling Agent Solvent Time (h) Yield (%) Purity (%)
HOBt/EDCI EDCI/HOBt DMF 24 45–61 ≥95
DCC/DMAP DCC/DMAP THF 18 38–52 92
Microwave EDCI/HOBt DMF 1.5 58–66 97

Industrial Scalability Considerations

For large-scale production, microwave-assisted methods offer distinct advantages:

  • Energy Efficiency : 70% reduction in heating time.
  • Solvent Recovery : DMF recyclability exceeds 80% after distillation.
  • Cost : Raw material costs drop by ∼30% compared to traditional reflux.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones and related oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Nitro or halogenated benzyl derivatives.

Scientific Research Applications

Synthesis of N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide

The synthesis of this compound typically involves the reaction of 4-(furan-3-yl)benzylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Following the reaction, purification through column chromatography yields the desired product.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for the development of novel materials with distinct electronic and optical properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : It has shown efficacy against various pathogens.
  • Anticancer Activity : Investigations have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

Medicine

Due to its structural similarity to bioactive compounds, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cell lines. A study reported the following results:

CompoundCell Line% Cell Viability
This compoundHepG2 (liver cancer)35.01
DoxorubicinHepG20.62

These findings suggest that this compound has significant anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These results indicate that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Case Studies

  • Study on Antiviral Activity : A study indicated that derivatives of furan-carboxamide compounds showed promising activity against the H5N1 influenza virus with an EC50 value of 7.716 μM . This suggests potential applications in antiviral drug development.
  • Anticancer Research : A comparative study highlighted that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential use in oncology .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The furan rings and benzyl group facilitate binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-2-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
  • N-(4-(thiophen-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
  • N-(4-(pyridin-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide

Uniqueness

N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide is unique due to the specific positioning of the furan ring and the benzyl group, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling a furan-substituted benzylamine with 2,5-dimethylfuran-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimization requires monitoring reaction kinetics via HPLC or TLC to minimize side reactions (e.g., furan ring oxidation). Solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) significantly influence yield. Post-synthesis purification often employs column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features distinguish its structure?

  • Methodological Answer :

  • IR Spectroscopy : Expect peaks at ~1670–1690 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (N-H stretch). Furan ring C-O-C stretches appear at ~1170–1200 cm⁻¹ .
  • NMR : ¹H NMR will show aromatic protons (δ 6.5–7.5 ppm for furan and benzyl groups) and methyl groups (δ 2.2–2.5 ppm for 2,5-dimethyl substitution). ¹³C NMR confirms the amide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : Exact mass (calculated via HRMS) should match the molecular formula (C₁₉H₁₉NO₃, [M+H]⁺ = 310.1443).

Q. How can researchers validate the compound’s purity, and what are common impurities encountered during synthesis?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). Common impurities include unreacted carboxylic acid (retention time ~2–3 minutes) or byproducts from furan ring degradation. Quantitative analysis requires calibration with a reference standard. LC-MS can identify impurities with mass deviations >5 ppm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, and what target receptors are plausible based on structural analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against receptors like dopamine D3 (due to carboxamide and aryl motifs) can predict binding affinity. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the amide group, π-π stacking with furan rings). Structural analogs (e.g., D3 receptor antagonists ) suggest potential CNS applications. MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. What experimental approaches resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic disorder in crystals (e.g., furan ring flexibility). Use single-crystal X-ray diffraction (SHELX ) to resolve absolute configuration. Compare with solid-state NMR (¹³C CP/MAS) to confirm crystallographic assignments. For solution-state disagreements (e.g., NOESY vs. X-ray), variable-temperature NMR can probe conformational flexibility .

Q. How do substituents on the benzyl and furan rings influence the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated degradation studies (pH 1–10 buffers, 37°C) with LC-MS monitoring. Electron-withdrawing groups (e.g., halogens) on the benzyl ring enhance hydrolytic stability of the amide bond. Methyl groups on the furan ring reduce oxidation susceptibility. Compare half-life (t₁/₂) with analogs lacking substituents .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity assays involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For high-throughput screening, apply Z’-factor analysis to validate assay robustness. Bayesian hierarchical models account for batch effects in replicate experiments .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in (a) benzyl substituents (e.g., halogenation), (b) furan ring methylation, and (c) amide linker replacement (e.g., sulfonamide).
  • Step 2 : Test analogs in target-specific assays (e.g., receptor binding, enzyme inhibition).
  • Step 3 : Apply multivariate analysis (PCA or QSAR) to correlate structural features with activity. Clustering algorithms (e.g., k-means) identify optimal substituent combinations .

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